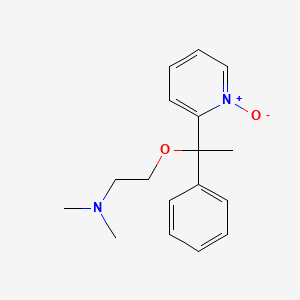

Doxylamine N-Oxide

Description

Structure

3D Structure

Properties

CAS No. |

97143-65-2 |

|---|---|

Molecular Formula |

C17H22N2O2 |

Molecular Weight |

286.37 g/mol |

IUPAC Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide |

InChI |

InChI=1S/C17H22N2O2/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20/h4-12H,13-14H2,1-3H3 |

InChI Key |

SSGKPGKMFJONCR-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=[N+]2[O-])OCCN(C)C |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-] |

Synonyms |

N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; |

Origin of Product |

United States |

Foundational & Exploratory

Doxylamine N-Oxide: Structural Characterization, Synthesis, and Analytical Profiling

Executive Summary

Doxylamine N-Oxide (CAS: 97143-65-2) represents a critical oxidative metabolite and process-related impurity of the first-generation antihistamine Doxylamine. In drug development, its significance is twofold: it serves as a marker for oxidative degradation in pharmaceutical stability studies (ICH Q3B) and acts as a primary metabolite formed via Flavin-containing Monooxygenase (FMO) pathways in vivo.

This technical guide provides a comprehensive analysis of the aliphatic N-oxide variant, distinguishing it from its pyridinyl N-oxide isomer. It details the physicochemical properties, synthetic routes for reference standard generation, and validated LC-MS/MS protocols for its detection in complex matrices.

Chemical Identity and Structural Analysis[1]

Doxylamine contains two potential sites for N-oxidation: the nitrogen within the pyridine ring and the tertiary aliphatic amine in the ethoxy side chain. Doxylamine N-Oxide specifically refers to the oxidation of the aliphatic tertiary amine .

Structural Specifications

| Parameter | Data |

| Common Name | Doxylamine N-Oxide (Aliphatic) |

| IUPAC Name | N,N-Dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine oxide |

| CAS Number | 97143-65-2 |

| Molecular Formula | C₁₇H₂₂N₂O₂ |

| Molecular Weight | 286.37 g/mol |

| Chirality | The molecule retains the chiral center at the benzylic carbon of the parent Doxylamine.[1] |

| Isomeric Distinction | Aliphatic N-oxide (Target): Oxidation at dimethylamine group.Pyridinyl N-oxide (Impurity): Oxidation at pyridine nitrogen (CAS 99430-77-0). |

Stereochemistry and Polarity

Unlike the parent tertiary amine, the N-oxide functional group introduces a strong dipole moment (approx. 4.38 D), significantly increasing water solubility and altering chromatographic retention. The N-O bond is coordinate covalent (dative), creating a highly polarized center that is susceptible to thermal deoxygenation (Cope elimination) under high-temperature GC conditions or intense electrospray ionization.

Synthesis and Formation Pathways[3][4]

Biological Formation (Metabolism)

In vivo, Doxylamine is extensively metabolized. While Cytochrome P450 (CYP450) enzymes drive N-demethylation, the formation of Doxylamine N-Oxide is predominantly catalyzed by Flavin-containing Monooxygenases (FMOs) . This pathway is non-inducible and less susceptible to drug-drug interactions compared to CYP-mediated routes.

Chemical Synthesis (Reference Standard Preparation)

For analytical method validation, high-purity Doxylamine N-Oxide is required. The standard synthetic route involves direct oxidation using meta-Chloroperoxybenzoic acid (mCPBA).

Protocol: Selective N-Oxidation

-

Reagents: Doxylamine Succinate (1.0 eq), mCPBA (1.1 eq), Dichloromethane (DCM), 10% Na₂CO₃.

-

Free Base Liberation: Dissolve Doxylamine Succinate in water; adjust pH to 11 with NaOH. Extract free base into DCM.

-

Oxidation: Cool DCM solution to 0°C. Add mCPBA portion-wise over 30 minutes to prevent over-oxidation or N-dealkylation side reactions.

-

Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Mobile Phase: MeOH/DCM 1:9). The N-oxide will exhibit a lower Rf value than the parent amine.

-

Workup: Wash organic layer with 10% Na₂CO₃ (3x) to remove m-chlorobenzoic acid byproduct.

-

Purification: Recrystallize from Acetone/Ether or purify via Flash Chromatography (Alumina stationary phase recommended to prevent acid-catalyzed decomposition).

Figure 1: Reaction pathway distinguishing the formation of the major aliphatic N-oxide from the minor pyridinyl impurity.[2]

Analytical Profiling and Detection

Accurate quantification requires distinguishing the N-oxide from the parent drug and the pyridinyl isomer. N-oxides are thermally labile; therefore, LC-MS/MS is preferred over GC-MS.

Physicochemical Stability Profile[4]

-

Thermal: Unstable >100°C. Can undergo Cope elimination to form the corresponding hydroxylamine and alkene.

-

Photostability: Sensitive to UV degradation; store in amber vials.

-

pH Stability: Stable in neutral/alkaline solutions; acid hydrolysis may revert N-oxide or cause rearrangement.

LC-MS/MS Method Parameters

The following protocol ensures separation of the N-oxide from the parent drug and other impurities.

| Parameter | Specification |

| Column | C18 Reverse Phase (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate (pH 9.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Gradient (10% B to 90% B over 10 min) |

| Flow Rate | 1.0 mL/min |

| Detection | ESI Positive Mode (MRM) |

| Retention Order | Doxylamine N-Oxide (Earlier) < Doxylamine (Later) |

Note: At high pH (9.0), Doxylamine (pKa ~9.2) is largely unionized and retained longer. The N-oxide remains polar and elutes earlier.

Mass Spectrometry Fragmentation

Differentiation of N-oxides in MS is characterized by specific oxygen losses.

-

Precursor Ion: [M+H]⁺ = m/z 287.2

-

Primary Fragment: m/z 271.2 ([M+H]⁺ – 16 Da). This "deoxygenation" is diagnostic for N-oxides.[3]

-

Secondary Fragment: m/z 182.1 (Cleavage of the ethoxy side chain).

Figure 2: Proposed MS/MS fragmentation pathway for Doxylamine N-Oxide identification.

Regulatory and Safety Context

Impurity Qualification (ICH Q3A/B)

Under ICH guidelines, Doxylamine N-Oxide is classified as a degradation product.

-

Reporting Threshold: >0.1% (for max daily dose ≤ 1g).

-

Qualification Threshold: >0.5% (requires tox studies).

Toxicity Potential

As a metabolite, Doxylamine N-Oxide is generally considered less pharmacologically active than the parent antihistamine regarding H1-receptor binding. However, N-oxides can be reduced back to the parent amine in vivo by aldehyde oxidase or mitochondrial reductases, creating a recycling pathway that extends the drug's half-life.

References

-

ChemicalBook. (2024). Doxylamine N-Oxide Properties and Structure. Retrieved from

-

United States Pharmacopeia (USP). (2023). USP Certificate: Doxylamine N-Oxide (Catalog No. 1A07790). Retrieved from

-

Korfmacher, W. A., et al. (1988).[5] Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry. Biomedical & Environmental Mass Spectrometry. Retrieved from

-

Slikker, W., et al. (1992). Metabolites of Doxylamine succinate in Human Urine. Yakhak Hoeji. Retrieved from

-

Holder, C. L., et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Journal of Analytical Toxicology. Retrieved from

-

Santa Cruz Biotechnology. (2024). Doxylamine N-Oxide Product Data Sheet. Retrieved from

Sources

- 1. trungtamthuoc.com [trungtamthuoc.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. Characterization of doxylamine and pyrilamine metabolites via thermospray/mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: In Vitro Function and Characterization of Doxylamine N-Oxide

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, DMPK Scientists, and Drug Development Professionals

Executive Summary

Doxylamine N-oxide (Dox-NO) is the primary oxidative metabolite of the first-generation antihistamine Doxylamine. While often categorized merely as a degradation impurity or a phase I metabolite, its function in vitro is dynamic. It serves as a metabolic reservoir capable of retro-reduction to the parent pharmacophore under specific physiological conditions.

This guide details the mechanistic role of Dox-NO, focusing on its bidirectional biotransformation (FMO-mediated formation vs. Aldehyde Oxidase-mediated reduction), its pharmacological profile, and the precise in vitro protocols required to study these kinetics.

Chemical & Mechanistic Identity

The "Nitrogen Switch"

Doxylamine contains a tertiary amine moiety, which acts as a "soft nucleophile." In the presence of Flavin-containing Monooxygenases (FMOs), this nitrogen center accepts an oxygen atom to form the N-oxide.[1][2] Unlike Carbon-hydroxylation (mediated by CYPs), this process is often reversible.

| Property | Doxylamine (Parent) | Doxylamine N-Oxide (Metabolite) |

| CAS Number | 469-21-6 | 97143-65-2 |

| Molecular Weight | 270.37 g/mol | 286.37 g/mol |

| Polarity (LogP) | ~2.5 (Lipophilic) | < 1.0 (Hydrophilic/Polar) |

| Primary Enzyme | CYP2D6, CYP1A2, CYP2C9 | FMO3 (Formation), AO (Reduction) |

| Pharmacophore | Active H1 Antagonist | Weak H1 Antagonist / Pro-drug reservoir |

Biological Function In Vitro

A. The Metabolic Reservoir (The "Zombie" Effect)

The most critical in vitro function of Doxylamine N-oxide is its ability to undergo retro-reduction . While FMOs oxidize Doxylamine to Dox-NO under aerobic conditions, other metalloenzymes can strip this oxygen atom, regenerating the active parent drug.

-

Formation (Oxidation): Occurs primarily via FMO3 (Flavin-containing Monooxygenase 3) in the liver endoplasmic reticulum. This reaction requires NADPH and Oxygen.

-

Reduction (Retrograde): Occurs via Aldehyde Oxidase (AO) in the cytosol or by Hemoglobin and CYPs under anaerobic or hypoxic conditions.

Implication for Researchers: In in vitro hepatocyte incubations or anaerobic gut models, Dox-NO is not a terminal waste product; it is a circulating reservoir that can extend the apparent half-life of Doxylamine.

B. Pharmacological Activity

Doxylamine N-oxide retains affinity for the Histamine H1 receptor but with significantly reduced potency compared to the parent.

-

Binding: Weak competitive antagonist.

-

Selectivity: The N-oxide group increases polarity, drastically reducing blood-brain barrier (BBB) permeability in vivo, rendering it peripherally restricted compared to the sedating parent compound.

-

Toxicity: Generally considered less toxic than the parent amine, but monitored as a structural alert in impurity profiling (ICH M7 guidelines).

Visualizing the Metabolic Pathway

The following diagram illustrates the bidirectional "Redox Cycle" of Doxylamine metabolism.

Figure 1: The Doxylamine Redox Cycle. Green arrow indicates FMO-mediated formation; Yellow dashed arrow indicates the retro-reduction pathway mediated by Aldehyde Oxidase (AO).

Experimental Protocols

Protocol A: In Vitro Formation Assay (FMO Activity)

Objective: To quantify the conversion of Doxylamine to Doxylamine N-oxide using Human Liver Microsomes (HLM) or Recombinant FMO3.

Materials:

-

Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase)

-

Buffer: 50 mM Potassium Phosphate (pH 8.4 - Note: FMOs have a higher pH optimum than CYPs)

-

Substrate: Doxylamine Succinate (1 µM - 10 µM)

Workflow:

-

Pre-incubation: Mix Buffer, HLM (0.5 mg/mL final), and Doxylamine at 37°C for 5 mins.

-

Initiation: Add NADPH regenerating system to start the reaction.

-

Sampling: At T=0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

-

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Monitor Transition: Dox-NO [M+H]+ m/z 287.2 → Fragment ions (typically m/z 167 or similar).

-

Protocol B: Retro-Reduction Assay (The "Reservoir" Check)

Objective: To demonstrate the reduction of Doxylamine N-oxide back to Doxylamine under anaerobic conditions (mimicking hypoxic tissue or gut lumen).

Materials:

-

Liver Cytosol (Rich in Aldehyde Oxidase) or HLM.

-

Substrate: Doxylamine N-Oxide (synthetic standard).[3]

-

Atmosphere: Nitrogen or Argon gas (to displace Oxygen).

-

Cofactor: None (for AO) or NADPH (for CYP-mediated reduction).

Workflow:

-

Degassing: Purge all buffers and enzyme solutions with Nitrogen gas for 15 mins prior to use.

-

Incubation: Mix Cytosol (1 mg/mL) with Doxylamine N-oxide (10 µM) in a sealed, anaerobic vial.

-

Reaction: Incubate at 37°C.

-

Detection: Monitor the appearance of Doxylamine (Parent) via LC-MS/MS over 60-120 minutes.

-

Validation: The appearance of parent drug confirms the "reservoir" function.

-

Analytical Visualization: LC-MS Workflow

Figure 2: Standard Analytical Workflow for Metabolite Quantification.

References

-

PubChem. (2025). Doxylamine N-Oxide Compound Summary. National Library of Medicine. Link

-

Krueger, S.K., & Williams, D.E. (2005). Mammalian Flavin-Containing Monooxygenases: Structure/Function, Genetic Polymorphisms and Role in Drug Metabolism. Pharmacology & Therapeutics.[1][2][4][5][6][7][8][9] Link

-

Cashman, J.R., et al. (2004).[10] The Role of Flavin-Containing Monooxygenases in Drug Development and Regulation. Current Drug Metabolism. Link

-

Kitamura, S., et al. (1999). Reduction of tertiary amine N-oxides by liver preparations: function of aldehyde oxidase as a major N-oxide reductase. Biochemical Pharmacology. Link

-

European Medicines Agency (EMA). (2015). Assessment Report: Doxylamine Hydrogen Succinate. Link

Sources

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Doxylamine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. SMPDB [smpdb.ca]

- 9. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Doxylamine N-Oxide (CAS: 97143-65-2)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine N-Oxide (CAS Number: 97143-65-2) is a principal metabolite of the first-generation antihistamine, Doxylamine.[1][2] As a key chemical entity in pharmaceutical research, it serves as a critical analytical reference standard for the study of its parent compound.[3] This guide provides a comprehensive technical overview of Doxylamine N-Oxide, delving into its metabolic generation, chemical synthesis, analytical quantification, and its essential applications in pharmacokinetic, toxicological, and drug development studies. The methodologies and insights presented herein are designed to support scientists in understanding and utilizing this metabolite to advance the pharmacological and toxicological knowledge of Doxylamine.

Introduction: The Significance of a Primary Metabolite

Doxylamine is a widely used over-the-counter antihistamine and hypnotic agent, valued for its sedative properties.[1][4] Its therapeutic and toxicological profile is not solely defined by the parent molecule but also by the activity and clearance of its metabolites. Among these, Doxylamine N-Oxide is a major product of hepatic metabolism.[1][5] Therefore, a thorough understanding of Doxylamine N-Oxide is indispensable for a complete characterization of Doxylamine's disposition in the body.

This metabolite is crucial for several key areas of drug development:

-

Pharmacokinetic (PK) and ADME Studies: Quantifying Doxylamine N-Oxide helps to elucidate the metabolic pathways, clearance rates, and overall exposure of Doxylamine.[3][6]

-

Toxicology and Safety Assessment: Understanding metabolite profiles is fundamental to evaluating the safety of a drug, as metabolites can sometimes contribute to adverse effects.[3]

-

Analytical Method Development: As a qualified reference standard, Doxylamine N-Oxide is essential for validating analytical methods used to measure Doxylamine and its metabolites in biological samples and pharmaceutical formulations.[3][7]

This document serves as a technical resource, consolidating critical information on the synthesis, analysis, and application of Doxylamine N-Oxide for the scientific community.

Chemical Identity and Properties

Correctly identifying and characterizing a reference standard is the foundation of sound scientific research. The key properties of Doxylamine N-Oxide are summarized below.

| Property | Value |

| CAS Number | 97143-65-2[2][8][9] |

| IUPAC Name | N,N-dimethyl-2-[1-(1-oxidopyridin-1-ium-2-yl)-1-phenylethoxy]ethanamine[3] |

| Alternate Names | N,N-Dimethyl-2-[1-phenyl-1-(2-pyridinyl)ethoxy]ethanamine N-Oxide; Doxylamine ethylamine N-oxide[8][9][10] |

| Molecular Formula | C₁₇H₂₂N₂O₂[8][9] |

| Molecular Weight | 286.37 g/mol [8][9] |

Metabolic Formation of Doxylamine N-Oxide

Doxylamine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[1][5] The transformation of Doxylamine into its metabolites is a critical factor in its duration of action and elimination from the body.

The primary metabolic pathways include N-oxidation and N-dealkylation.[5][11] The key hepatic enzymes responsible for Doxylamine metabolism are CYP2D6, CYP1A2, and CYP2C9.[1][5][12] These enzymes catalyze the formation of three main metabolites:

-

Doxylamine N-Oxide

-

N-desmethyldoxylamine

-

N,N-didesmethyldoxylamine

Studies in Fischer 344 rats have confirmed the presence of Doxylamine N-Oxide as a significant nonconjugated metabolite in both urine and feces following oral administration of Doxylamine.[6][13] In-vitro studies using isolated rat hepatocytes also generate metabolites, including Doxylamine N-oxide, that are consistent with in-vivo findings, demonstrating the central role of hepatic processing.[6][13]

Caption: Metabolic pathway of Doxylamine in the liver.

Chemical Synthesis and Purification

The availability of pure Doxylamine N-Oxide is paramount for its use as an analytical standard. Laboratory synthesis typically involves the direct oxidation of the tertiary amine group of Doxylamine.

Synthesis via Peracid-Mediated Oxidation

A common and effective method for N-oxidation is the use of peracids, such as meta-chloroperbenzoic acid (mCPBA).[3] This reagent facilitates an electrophilic transfer of an oxygen atom to the nitrogen of the dimethylamino group.

Caption: Workflow for the synthesis of Doxylamine N-Oxide.

Experimental Protocol: Synthesis

The following protocol is adapted from established procedures for N-oxidation.[3]

-

Dissolution: Dissolve Doxylamine (1.0 equivalent) in a suitable solvent such as dichloromethane or ethanol in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to cool the solution to 0–5°C under a nitrogen atmosphere.

-

Reagent Addition: Slowly add m-chloroperbenzoic acid (mCPBA) (approx. 1.2 equivalents) portion-wise, ensuring the temperature remains below 5°C.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12–24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture again and quench the excess mCPBA by adding an aqueous solution of sodium thiosulfate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude Doxylamine N-Oxide is typically purified using column chromatography.[3]

-

Stationary Phase: Silica gel is commonly used.

-

Mobile Phase: A solvent system such as petrol ether/ethyl acetate (with ratios from 6:1 to 10:1) can effectively separate the N-oxide product from any unreacted Doxylamine and other byproducts.[3]

Analytical Methodologies

Accurate and precise quantification of Doxylamine N-Oxide is essential for its application in research. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry, is the method of choice.

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using a C18 column is a standard technique.[3] A typical mobile phase consists of a gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to improve peak shape.[3] Detection is commonly performed using a Diode-Array Detector (DAD).[14][15][16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high-sensitivity analysis in complex biological matrices like plasma, LC-MS/MS is the preferred method.[5] Thermospray mass spectrometry has also been successfully used to provide characteristic molecular ions (M+H)+ for Doxylamine N-Oxide.[17]

| Parameter | Typical Value/Condition |

| Technique | Reverse-Phase HPLC |

| Column | C18 (e.g., 4.6 x 250 mm, 5-μm particle size)[16] |

| Mobile Phase | Acetonitrile and/or Methanol with an aqueous buffer (e.g., Phosphate buffer pH 3.5)[16] |

| Flow Rate | 1.0 mL/min[16] |

| Detection | UV/DAD at ~262 nm[16] |

| Temperature | Ambient (e.g., 25 ± 2°C)[16] |

Experimental Protocol: Quantification in Plasma

This protocol outlines a general workflow for the quantification of Doxylamine and its metabolites in human plasma.[14][15]

-

Sample Preparation: To 0.2 mL of human plasma, add a protein precipitation agent such as methanol.

-

Internal Standard: Spike the sample with a suitable internal standard (e.g., N-ethyloxazepam) to correct for extraction variability.

-

Extraction: Perform automated on-line Solid Phase Extraction (SPE) using a suitable cartridge (e.g., Strata-X) at a basic pH (~9).

-

Chromatography: Elute the analytes from the SPE cartridge directly onto the HPLC column for separation.

-

Detection & Quantification: Use HPLC-DAD for detection and create calibration curves to quantify the concentration of Doxylamine N-Oxide against the known concentration of the reference standard.

Caption: Analytical workflow for plasma sample analysis.

Applications in Drug Development and Research

Doxylamine N-Oxide, as a purified standard, is a vital tool across various stages of pharmaceutical science.

-

Metabolic Stability and Pharmacokinetics: By serving as a reference standard, it allows researchers to accurately quantify the rate and extent of N-oxidation in various in-vitro and in-vivo systems. This is fundamental for building pharmacokinetic models and predicting human drug disposition.[3]

-

Forensic Toxicology: The analysis of Doxylamine and Doxylamine N-Oxide in hair samples provides a method to assess long-term drug exposure.[3] Research has shown that cosmetic treatments like oxidative hair dyes can significantly impact metabolite levels, a critical consideration in forensic interpretations.[3][18]

-

Drug-Drug Interaction Studies: Doxylamine N-Oxide helps in studies designed to understand how co-administered drugs might affect the metabolism of Doxylamine by inhibiting or inducing CYP enzymes.[3]

-

Impurity Standard: In the manufacturing of Doxylamine succinate, Doxylamine N-Oxide can be a potential impurity. Having a well-characterized standard is crucial for developing and validating analytical methods to control impurities in the final drug product, ensuring its quality and safety.[7]

Conclusion

Doxylamine N-Oxide is more than a mere metabolic byproduct; it is an indispensable tool for the modern pharmaceutical scientist. Its role as a well-characterized analytical reference standard is critical for ensuring the robust development, safety evaluation, and quality control of Doxylamine. From elucidating fundamental metabolic pathways and pharmacokinetic profiles to its application in forensic science, Doxylamine N-Oxide enables a deeper and more accurate understanding of its parent compound. The synthesis and analytical protocols detailed in this guide provide a framework for researchers to effectively utilize this key metabolite in their work, ultimately contributing to the safe and efficacious use of Doxylamine-containing medicines.

References

- Doxylamine - Wikipedia. (n.d.).

- Doxylamine Monograph for Professionals - Drugs.com. (2025, September 15).

- Doxylamine N-Oxide | 99430-77-0 - Benchchem. (n.d.).

- Metabolism of Doxylamine Succinate in Fischer 344 Rats Part II: Nonconjugated Urinary and Fecal Metabolites | Journal of Analytical Toxicology | Oxford Academic. (n.d.).

- Doxylamine - StatPearls - NCBI Bookshelf. (2023, June 5).

- The Pharmacokinetic and Pharmacodynamic Profile of Doxylamine: A Technical Guide - Benchchem. (n.d.).

- The postulated pathways of doxylamine succinate metabolism in the... - ResearchGate. (n.d.).

- Doxylamine | C17H22N2O | CID 3162 - PubChem - NIH. (n.d.).

- Doxylamine succinate (IARC Summary & Evaluation, Volume 79, 2001) - Inchem.org. (2001, September 25).

- Doxylamine N-Oxide | 97143-65-2 - ChemicalBook. (2026, January 13).

- Automatic quantification of doxylamine and diphenhydramine in human plasma. (n.d.).

- Doxylamine N-Oxide | CAS 97143-65-2 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Doxylamine N-Oxide | 97143-65-2 - Sigma-Aldrich. (n.d.).

- Doxylamine N-Oxide | CAS.97143-65-2 - Chemicea Pharmaceuticals. (n.d.).

- Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed. (n.d.).

- Toxichem Krimtech 2011(Special Issue) 165-436_110627 - GTFCh. (n.d.).

- Doxylamine. (n.d.).

- Automated Quantification of Doxylamine and Diphenhydramine in Human Plasma using on-line extraction-HPLC-DAD (TOX.I.S.) - Semantic Scholar. (n.d.).

- Doxylamine N-Oxide : CAS No.97143-65-2 - Omsynth Lifesciences. (n.d.).

- Suicide through doxylamine poisoning - ResearchGate. (n.d.).

- Doxylamine toxicity: seizure, rhabdomyolysis and false positive urine drug screen for methadone - PMC. (2009, March 17).

- Trace Level Determination of Doxylamine in Nonhuman Primate Plasma and Urine by GC/NPD and HPLC - ResearchGate. (2025, August 9).

- Doxylamine N-Oxide | CAS 97143-65-2 - Veeprho. (n.d.).

- (PDF) A stability-indicating HPLC method for estimation of doxylamine succinate in tablets and characterization of its major alkaline stress degradation product - ResearchGate. (n.d.).

- Doxylamine N-Oxide | CAS No: NA - Aquigen Bio Sciences. (n.d.).

Sources

- 1. Doxylamine - Wikipedia [en.wikipedia.org]

- 2. Doxylamine N-Oxide | 97143-65-2 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Doxylamine N-Oxide | CAS No: NA [aquigenbio.com]

- 8. Doxylamine N-Oxide | CAS 97143-65-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. omsynth.com [omsynth.com]

- 10. veeprho.com [veeprho.com]

- 11. drugs.com [drugs.com]

- 12. Doxylamine [medbox.iiab.me]

- 13. Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. gtfch.org [gtfch.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Precision Synthesis of Doxylamine Aliphatic N-Oxide: A Technical Guide

Executive Summary & Strategic Context

Target Molecule: Doxylamine Aliphatic N-Oxide (CAS: 97143-65-2) Role: Primary oxidative metabolite and stability-indicating impurity.[1] Differentiation: This guide focuses strictly on the aliphatic N-oxide (oxidation of the dimethylamino group).[1] Researchers must distinguish this from the pyridine N-oxide (CAS: 99430-77-0, often termed "Impurity E"), which requires harsher oxidation conditions.

The synthesis of Doxylamine N-oxide is a critical workflow in pharmaceutical impurity profiling and metabolite identification.[1] While Doxylamine contains two nitrogen centers, the aliphatic tertiary amine is significantly more nucleophilic (

Mechanistic Insight: Chemoselective N-Oxidation

The formation of the N-oxide proceeds via a nucleophilic attack of the aliphatic nitrogen lone pair onto the electrophilic oxygen of the peracid.[1]

Reaction Pathway Analysis[1]

-

Nucleophilic Attack: The

hybridized nitrogen of the dimethylamino group attacks the electron-deficient hydroxylation oxygen of the peracid.[1] -

Transition State: A concerted butterfly transition state is formed, stabilized by hydrogen bonding between the peracid proton and the carbonyl oxygen (in m-CPBA) or solvent interactions.[1]

-

Cleavage: The O-O bond cleaves, releasing the carboxylate (benzoate) anion and the protonated N-oxide, which rapidly equilibrates to the neutral N-oxide species.[1]

Key Selectivity Factor: By maintaining temperatures below 25°C and avoiding strong acidic catalysis, the pyridine ring remains unoxidized, preventing the formation of the bis-N-oxide or the pyridine-N-oxide isomer.

Figure 1: Mechanistic pathway for the chemoselective oxidation of Doxylamine.

Strategic Synthesis Protocols

Two methods are presented: Method A is the gold standard for laboratory-scale purity, while Method B is a "Green Chemistry" alternative suitable for larger batches.[1]

Method A: m-CPBA Oxidation (High Purity / Lab Scale)

Rationale: m-CPBA provides rapid kinetics and high solubility in dichloromethane (DCM), allowing for easy monitoring and mild workup.[1]

Reagents & Materials

-

Substrate: Doxylamine Free Base (1.0 eq). Note: If starting with Succinate salt, neutralize with

and extract into DCM first. -

Oxidant: m-CPBA (70-77% purity, 1.1 eq).[1]

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Quench: 10% Aqueous Sodium Sulfite (

). -

Wash: Saturated Sodium Bicarbonate (

).[1]

Step-by-Step Protocol

-

Preparation: Dissolve Doxylamine (e.g., 1.0 g, 3.7 mmol) in DCM (10 mL) in a round-bottom flask. Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve m-CPBA (1.1 eq) in DCM (5 mL) and add it dropwise to the amine solution over 15 minutes. Control the exotherm.

-

Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 2–3 hours.

-

Quench: Add 10%

solution (10 mL) to destroy excess peroxide. Stir vigorously for 10 minutes. Test with starch-iodide paper (should be negative).[1] -

Workup:

-

Purification: The crude oil often crystallizes upon standing.[1] If necessary, purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM with 1%

).[1]

Method B: Hydrogen Peroxide Oxidation (Green / Scale-Up)

Rationale: Uses cheap reagents and avoids chlorinated solvents/aromatic byproducts.[1]

Protocol Summary

-

Dissolve Doxylamine in Methanol (10 volumes).

-

Add 30% Aqueous

(3.0 - 5.0 eq). Excess is needed due to slower kinetics.[1] -

Stir at Room Temperature for 12–24 hours. Do not heat above 50°C to avoid pyridine oxidation.[1]

-

Quench: Add catalytic Manganese Dioxide (

) carefully to decompose excess peroxide (gas evolution!). Filter through Celite.[1] -

Isolation: Evaporate methanol. Extract the aqueous residue with Ethyl Acetate (to remove non-polar impurities) and then Chloroform (to extract the N-oxide).[1]

Process Workflow Diagram

Figure 2: Operational workflow for the m-CPBA synthesis route.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the following analytical markers must be verified.

Quantitative Data Summary

| Parameter | Doxylamine (Starting Material) | Doxylamine N-Oxide (Product) | Validation Logic |

| Appearance | Colorless Oil / Low MP Solid | White Solid / Hygroscopic | N-oxides are highly polar solids.[1] |

| Melting Point | < 25°C (Free Base) | 104 – 107°C | Distinct phase change confirms conversion.[1] |

| Mass Spec (ESI) | Mass shift of +16 Da (Oxygen).[1] | ||

| TLC ( | ~0.6 (10% MeOH/DCM) | ~0.2 (10% MeOH/DCM) | Large polarity shift indicates N-oxide formation.[1] |

NMR Characterization Standards ( )

The diagnostic shift of the methyl groups adjacent to the oxidized nitrogen is the primary confirmation of structure.[1]

-

NMR (Diagnostic Signals):

-

: Shifts downfield from

-

: The methylene protons adjacent to nitrogen also shift downfield significantly (approx

-

Pyridine Ring: Protons should remain relatively unchanged (

7.0 – 8.5 region).[1] Significant shifts here would indicate unwanted pyridine N-oxidation.[1]

-

: Shifts downfield from

Stability & Storage

-

Hygroscopicity: Doxylamine N-oxide is hygroscopic.[1] Store in a desiccator.

-

Thermal Stability: N-oxides can undergo Cope Elimination at high temperatures (>100°C), reverting to the hydroxylamine and alkene.[1] Avoid high-temperature drying.[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3162, Doxylamine. Retrieved from [Link][1]

-

Chavan, A., & Gandhimathi, R. (2015).[1] Application of Quality by Design in RP-HPLC for Robust Impurity Profiling and Stability Assessment of Doxylamine. ResearchGate. Retrieved from [Link]

-

Axios Research. (n.d.).[1] Doxylamine Aliphatic N-Oxide HCl Data Sheet. Retrieved from [Link]

Sources

An In-depth Technical Guide to Doxylamine N-Oxide as a Metabolite of Doxylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine, a first-generation antihistamine, is extensively metabolized in the liver, leading to various derivatives. Among these, Doxylamine N-Oxide represents a key metabolite formed through oxidative pathways. This technical guide provides a comprehensive overview of Doxylamine N-Oxide, from its biochemical formation to its analytical quantification. We will delve into the enzymatic systems responsible for its generation, its physicochemical properties, and detailed protocols for its analysis in biological matrices. This document is designed to serve as a critical resource for professionals in pharmacology and drug development, offering both foundational knowledge and practical, field-proven insights into the study of this significant metabolite.

Introduction to Doxylamine and its Metabolic Fate

Doxylamine is an ethanolamine-class antihistamine with potent sedative and anticholinergic properties.[1][2] It is widely available as an over-the-counter medication for the short-term treatment of insomnia and is also used in combination with other drugs to alleviate cold and allergy symptoms.[1][3][4] The therapeutic and side-effect profile of doxylamine is not only governed by the parent compound but also by its various metabolites.

Following oral administration, doxylamine is well-absorbed and undergoes extensive hepatic metabolism. The primary metabolic routes include N-dealkylation and N-oxidation.[1][5] This leads to the formation of three main metabolites:

-

N-Desmethyldoxylamine

-

N,N-Didesmethyldoxylamine

-

Doxylamine N-Oxide [1]

Understanding the formation, properties, and analytical detection of these metabolites is paramount for a complete pharmacokinetic and pharmacodynamic characterization of doxylamine. This guide will focus specifically on Doxylamine N-Oxide.

The Biochemical Genesis of Doxylamine N-Oxide

The conversion of doxylamine to Doxylamine N-Oxide is an oxidative process occurring primarily in the liver. This biotransformation is catalyzed by two major superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-containing Monooxygenase (FMO) system.[6][7]

2.1. Enzymatic Pathways

Doxylamine is a tertiary amine, making its nitrogen atom a prime target for oxidation.

-

Cytochrome P450 (CYP) Isoforms: Doxylamine is a known substrate for CYP2D6, CYP1A2, and CYP2C9.[1] While these enzymes are primarily associated with the N-dealkylation pathways, CYPs are also capable of N-oxidation.[8][9][10] The N-oxidation by CYPs typically involves a hydrogen abstraction-rebound mechanism.[11]

-

Flavin-containing Monooxygenases (FMOs): FMOs are specialized in the oxygenation of soft nucleophiles, such as the nitrogen in tertiary amines.[6][7] The catalytic cycle of FMOs involves the formation of a stable hydroperoxyflavin intermediate which then directly oxygenates the substrate.[12] This makes FMOs highly efficient catalysts for N-oxide formation.[13]

The interplay between CYPs and FMOs in the N-oxidation of doxylamine is a critical area of study. While CYPs are known to metabolize doxylamine, the high efficiency of FMOs for N-oxidation suggests they may play a significant role.

Caption: Metabolic pathways of Doxylamine.

Physicochemical Profile: Doxylamine vs. Doxylamine N-Oxide

The addition of an oxygen atom to the tertiary amine of doxylamine significantly alters its physicochemical properties. This has direct implications for its biological activity, distribution, and analytical behavior.

| Property | Doxylamine | Doxylamine N-Oxide | Rationale for Change |

| Molecular Formula | C₁₇H₂₂N₂O[1] | C₁₇H₂₂N₂O₂[14] | Addition of one oxygen atom. |

| Molecular Weight | 270.37 g/mol [15] | 286.37 g/mol [14] | Increased mass due to the oxygen atom. |

| logP (Octanol/Water) | ~2.92[16] | Predicted to be lower | The N-oxide group increases polarity, reducing lipophilicity. |

| Aqueous Solubility | log₁₀WS: -2.82 mol/L[16] | Predicted to be higher | Increased polarity enhances solubility in aqueous media. |

| pKa | Not available | Predicted to be lower | The electron-withdrawing N-oxide group reduces the basicity of the amine. |

Analytical Quantification of Doxylamine N-Oxide

The development of a robust and sensitive bioanalytical method is crucial for the accurate quantification of Doxylamine N-Oxide in biological matrices such as plasma and urine. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.

4.1. Reference Standard

A certified reference standard of Doxylamine N-Oxide is essential for method development and validation. This can be procured from various chemical suppliers.[17][18]

4.2. Sample Preparation

The goal of sample preparation is to extract the analyte from the complex biological matrix and remove interfering substances.

Protocol: Solid-Phase Extraction (SPE) from Human Plasma

Causality: SPE provides a cleaner extract compared to protein precipitation, leading to reduced matrix effects and improved assay sensitivity. A polymeric sorbent is often effective for extracting basic drugs like doxylamine and its metabolites.

-

Pre-treatment: To 200 µL of human plasma, add 200 µL of 2% ammonium hydroxide in water. Vortex to mix. This step adjusts the pH to ensure the analyte is in a neutral state for optimal binding to the SPE sorbent.

-

Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X, 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of deionized water. This activates the sorbent.

-

Loading: Load the pre-treated plasma sample onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water. This removes polar interferences. Follow with a wash of 1 mL of 40% methanol in water to remove less polar interferences.

-

Elution: Elute the analyte and metabolite with 1 mL of methanol containing 2% formic acid. The acidic modifier ensures the analytes are protonated for efficient elution.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

4.3. LC-MS/MS Method

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for retaining and separating doxylamine and its metabolites.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-1.0 min: 5% B

-

1.0-5.0 min: Ramp to 95% B

-

5.0-6.0 min: Hold at 95% B

-

6.1-8.0 min: Return to 5% B and equilibrate

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Doxylamine | 271.2 | 182.1 | 15 |

| Doxylamine-d5 (IS) | 276.2 | 187.1 | 15 |

| Doxylamine N-Oxide | 287.2 | 58.1 | 25 |

Rationale for Doxylamine N-Oxide MRM Transition: The precursor ion [M+H]⁺ for Doxylamine N-Oxide (MW 286.37) is m/z 287.2. A characteristic fragmentation of tertiary N-oxides is the neutral loss of dimethylhydroxylamine ((CH₃)₂NOH, MW 61). However, a more common and stable fragment observed is the dimethyliminium ion ((CH₃)₂N=CH₂, m/z 58.1), which results from a rearrangement and cleavage. This transition is often specific and provides good sensitivity.

Caption: Workflow for the analysis of Doxylamine N-Oxide.

Pharmacological Significance and Future Directions

The pharmacological activity of Doxylamine N-Oxide has not been extensively characterized. Generally, N-oxidation of tertiary amines can lead to a reduction or loss of pharmacological activity due to increased polarity and reduced ability to cross the blood-brain barrier. However, some N-oxide metabolites can be biologically active or may undergo in-vivo reduction back to the parent compound, acting as a prodrug.

Further research is warranted in the following areas:

-

Quantitative Metabolism: Determining the fraction of a doxylamine dose that is converted to the N-oxide metabolite in humans to classify it as a major or minor metabolite.

-

Pharmacological Activity: Assessing the binding affinity of Doxylamine N-Oxide for histamine H1 and muscarinic receptors to determine if it contributes to the therapeutic or adverse effects of doxylamine.

-

Enzyme Contribution: Elucidating the relative contributions of specific CYP and FMO isoforms to Doxylamine N-Oxide formation to better predict drug-drug interactions.

Conclusion

Doxylamine N-Oxide is an important metabolite in the biotransformation of doxylamine. Its formation, mediated by both CYP and FMO enzymes, results in a more polar compound with distinct physicochemical properties. The analytical methods outlined in this guide, particularly LC-MS/MS, provide the necessary tools for researchers to accurately quantify this metabolite in biological systems. A thorough understanding of Doxylamine N-Oxide is essential for a comprehensive evaluation of the safety, efficacy, and pharmacokinetic variability of doxylamine.

References

-

Doxylamine - Wikipedia. [Link]

-

Automatic quantification of doxylamine and diphenhydramine in human plasma. [Link]

-

Doxylamine | C17H22N2O | CID 3162 - PubChem. [Link]

-

A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed. [Link]

-

A Preliminary Study to Predict the Ingested Dose of Doxylamine fr - Longdom Publishing. [Link]

-

Flavin-containing monooxygenase - Wikipedia. [Link]

-

Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC - NIH. [Link]

-

Doxylamine (CAS 469-21-6) - Chemical & Physical Properties by Cheméo. [Link]

-

An efficient and safe process for synthesis of doxylamine succinate - ResearchGate. [Link]

-

1 Drug metabolism by flavin-containing monooxygenases of human and mouse Ian R. Phillips a,b and Elizabeth A. Shepharda,* aInsti. [Link]

-

Analysis of doxylamine in plasma by high-performance liquid chromatography - PubMed. [Link]

-

Doxylamine - StatPearls - NCBI Bookshelf. [Link]

-

Doxylamine Monograph for Professionals - Drugs.com. [Link]

- CN102108059B - A kind of synthetic method of doxylamine succinate - Google P

-

Flavin-containing monooxygenases: mutations, disease and drug response - Queen Mary University of London. [Link]

-

Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism - Frontiers. [Link]

- Synthetic method of doxylamine succinate - Eureka | P

-

Toxichem Krimtech 2011(Special Issue) 165-436_110627 - GTFCh. [Link]

-

Doxylamine: Sleep Aid Uses, Warnings, Side Effects, Dosage - MedicineNet. [Link]

-

Doxylamine Di-N-Oxide | N/A - Venkatasai Life Sciences. [Link]

-

Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers - PMC. [Link]

-

Doxylamine Pharmacology - YouTube. [Link]

-

Automated Quantification of Doxylamine and Diphenhydramine in Human Plasma using on-line extraction-HPLC-DAD (TOX.I.S.) - Semantic Scholar. [Link]

-

Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450. [Link]

-

Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome - MDPI. [Link]

-

Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues - ResearchGate. [Link]

-

Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI. [Link]

-

Metabolism of alkyl amines by cytochrome P450 enzymes to MI complexes.... | Download Scientific Diagram - ResearchGate. [Link]

-

Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC. [Link]

-

Effects of nitric oxide on cytochrome P450-mediated drug metabolism / - ResearchGate. [Link]

-

Comprehensive GC–MS/MS Quantification of Gut Microbiota–Derived Metabolites Across Intestinal and Systemic Tissues | LCGC International. [Link]

Sources

- 1. Doxylamine - Wikipedia [en.wikipedia.org]

- 2. Doxylamine: Sleep Aid Uses, Warnings, Side Effects, Dosage [medicinenet.com]

- 3. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. drugs.com [drugs.com]

- 6. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]

- 7. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sci-Hub. Mechanism of the N-Hydroxylation of Primary and Secondary Amines by Cytochrome P450 / Chemical Research in Toxicology, 2015 [sci-hub.box]

- 12. Frontiers | Flavin-Containing Monooxygenases Are Conserved Regulators of Stress Resistance and Metabolism [frontiersin.org]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. Doxylamine N-Oxide | CAS 97143-65-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Doxylamine (CAS 469-21-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 17. Doxylamine N-Oxide | 97143-65-2 [sigmaaldrich.com]

- 18. Doxylamine N-Oxide | CAS.97143-65-2 [chemicea.com]

Unveiling the Enigma: A Technical Guide to the Hypothesized Mechanisms of Action of Doxylamine N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxylamine, a first-generation antihistamine, is a well-characterized H1-receptor inverse agonist with established sedative and anticholinergic properties.[1] Its clinical efficacy is attributed to its ability to competitively antagonize central and peripheral H1 receptors.[2] However, the pharmacological profile of its major metabolite, Doxylamine N-Oxide, remains largely uncharacterized, presenting a significant knowledge gap in understanding the complete mechanistic landscape of doxylamine's in vivo activity. This in-depth technical guide synthesizes the current understanding of Doxylamine N-Oxide and delineates the primary hypotheses regarding its mechanism of action. We will explore the evidence supporting its potential role as a prodrug, its capacity for independent pharmacological activity, and the critical experimental avenues required to elucidate its precise contribution to the therapeutic and adverse effects of its parent compound.

Introduction: From Parent Compound to Metabolite

Doxylamine has a long history of use for treating insomnia, allergies, and, in combination with pyridoxine, nausea and vomiting during pregnancy.[1] Upon oral administration, doxylamine is metabolized in the liver, primarily by Cytochrome P450 enzymes CYP2D6, CYP1A2, and CYP2C9.[1] This metabolic process yields several byproducts, with Doxylamine N-Oxide being a principal metabolite.[1][3] The formation of this N-oxide derivative is a crucial aspect of doxylamine's pharmacokinetic profile, influencing its disposition and clearance.[2]

While the metabolic pathway to Doxylamine N-Oxide is established, its subsequent fate and pharmacological activity are less understood. This has led to two primary, non-mutually exclusive hypotheses regarding its mechanism of action, which will be the central focus of this guide.

The Metabolic Pathway: Formation of Doxylamine N-Oxide

The conversion of the tertiary amine in doxylamine to its N-oxide is a common metabolic route for many xenobiotics.[4] In vitro studies utilizing rat hepatocytes have confirmed the generation of Doxylamine N-Oxide from its parent compound, highlighting the liver's central role in this biotransformation.[3]

Figure 1: Metabolic conversion of Doxylamine to Doxylamine N-Oxide.

Hypothesis 1: Doxylamine N-Oxide as a Prodrug

The prodrug hypothesis posits that Doxylamine N-Oxide is pharmacologically inactive or significantly less active than doxylamine and requires in vivo reduction back to the parent compound to exert its effects. This concept is supported by the known ability of the body to reduce tertiary amine N-oxides.

The Enzymatic Machinery for N-Oxide Reduction

Research has demonstrated that liver preparations can reduce tertiary amine N-oxides to their corresponding amines under anaerobic conditions.[5] A key enzyme implicated in this process is aldehyde oxidase , a cytosolic enzyme that exhibits significant N-oxide reductase activity.[5] Additionally, a quinone-dependent reduction system involving DT-diaphorase and hemoproteins in liver cytosol has also been shown to reduce tertiary amine N-oxides.[6] These findings provide a plausible enzymatic basis for the in vivo conversion of Doxylamine N-Oxide back to doxylamine.

Figure 2: Hypothesized reduction of Doxylamine N-Oxide to Doxylamine.

Experimental Validation of the Prodrug Hypothesis

To rigorously test this hypothesis, a series of well-defined experiments are necessary.

Table 1: Experimental Approaches to Validate the Prodrug Hypothesis

| Experiment | Objective | Key Methodologies | Expected Outcome if Hypothesis is True |

| In Vivo Pharmacokinetic Study | To determine if Doxylamine N-Oxide is converted to doxylamine in a living organism. | Administer Doxylamine N-Oxide to an animal model (e.g., rats) and measure plasma concentrations of both Doxylamine N-Oxide and doxylamine over time using LC-MS/MS. | Detection of doxylamine in plasma following administration of Doxylamine N-Oxide. |

| In Vitro Metabolism with Liver Fractions | To identify the specific enzymes and cellular compartments responsible for the reduction. | Incubate Doxylamine N-Oxide with liver microsomes and cytosol fractions, both with and without specific enzyme inhibitors (e.g., for aldehyde oxidase). | Reduction of Doxylamine N-Oxide to doxylamine, with inhibition observed in the presence of specific reductase inhibitors. |

| Receptor Binding and Functional Assays | To compare the pharmacological activity of Doxylamine N-Oxide and doxylamine. | Conduct competitive binding assays using cell lines expressing the histamine H1 receptor. Perform functional assays to measure downstream signaling (e.g., calcium mobilization). | Doxylamine N-Oxide will show significantly lower binding affinity and functional activity at the H1 receptor compared to doxylamine. |

Experimental Protocol: In Vitro Metabolism of Doxylamine N-Oxide using Liver Microsomes

Objective: To determine if Doxylamine N-Oxide can be reduced to doxylamine by liver microsomal enzymes.

Materials:

-

Doxylamine N-Oxide

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Doxylamine analytical standard

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and Doxylamine N-Oxide (final concentration 1 µM).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the samples to pellet the protein. Transfer the supernatant to a clean tube for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of both Doxylamine N-Oxide and doxylamine using a validated LC-MS/MS method.

Hypothesis 2: Independent Pharmacological Activity of Doxylamine N-Oxide

This hypothesis proposes that Doxylamine N-Oxide possesses its own intrinsic pharmacological activity, potentially contributing to the overall therapeutic or side-effect profile of doxylamine. This activity could be similar to, or distinct from, that of the parent compound.

Potential for H1 Receptor Antagonism

Given its structural similarity to doxylamine, it is plausible that Doxylamine N-Oxide retains some affinity for the histamine H1 receptor.[2] The N-oxide functional group could, however, alter its binding affinity and intrinsic activity.

Blood-Brain Barrier Permeability

A critical factor in the central effects of antihistamines is their ability to cross the blood-brain barrier (BBB).[7] The introduction of a polar N-oxide group may decrease the lipophilicity of the molecule, potentially reducing its ability to penetrate the BBB compared to doxylamine. However, some studies on other amine N-oxides suggest that they can still cross the BBB to some extent.[8]

Figure 3: Hypothesized independent action and BBB transport of Doxylamine N-Oxide.

Experimental Validation of Independent Activity

Table 2: Experimental Approaches to Validate Independent Pharmacological Activity

| Experiment | Objective | Key Methodologies | Expected Outcome if Hypothesis is True |

| Receptor Binding Assays | To quantify the binding affinity of Doxylamine N-Oxide to the H1 receptor and other potential off-targets (e.g., muscarinic receptors). | Competitive radioligand binding assays using membranes from cells expressing the target receptors. | Doxylamine N-Oxide will exhibit measurable binding affinity for the H1 receptor, though it may be different from that of doxylamine. |

| In Vitro Functional Assays | To determine the intrinsic activity of Doxylamine N-Oxide at the H1 receptor (e.g., antagonist, inverse agonist). | Calcium mobilization assays or other second messenger assays in cells expressing the H1 receptor. | Doxylamine N-Oxide will demonstrate antagonist or inverse agonist activity. |

| In Vitro Blood-Brain Barrier Model | To assess the ability of Doxylamine N-Oxide to cross the BBB. | Utilize a co-culture model of brain endothelial cells and astrocytes (e.g., Transwell assay) and measure the permeability of Doxylamine N-Oxide. | Doxylamine N-Oxide will show a measurable, though potentially lower, permeability across the in vitro BBB model compared to doxylamine. |

Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assessment

Objective: To determine the permeability of Doxylamine N-Oxide across an in vitro model of the blood-brain barrier.

Materials:

-

Transwell inserts with a microporous membrane

-

Human brain microvascular endothelial cells (hBMECs)

-

Human astrocytes

-

Cell culture medium and supplements

-

Doxylamine N-Oxide

-

Lucifer yellow (as a marker of paracellular permeability)

-

LC-MS/MS system

Procedure:

-

Co-culture Setup: Seed hBMECs on the apical side of the Transwell insert and astrocytes on the basolateral side. Culture until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed.

-

Permeability Assay:

-

Add Doxylamine N-Oxide to the apical (donor) chamber.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

-

Include a Lucifer yellow control to assess the integrity of the cell monolayer.

-

-

Sample Analysis: Quantify the concentration of Doxylamine N-Oxide in the collected samples using LC-MS/MS.

-

Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value to quantify the rate of transport across the endothelial cell monolayer.

Analytical Methodologies

A robust and sensitive analytical method is crucial for distinguishing and quantifying doxylamine and Doxylamine N-Oxide in biological matrices. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Key Considerations for LC-MS/MS Method Development

-

Chromatographic Separation: A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and ammonium acetate buffer can effectively separate doxylamine and its more polar N-oxide metabolite.[9]

-

Mass Spectrometry Detection: Multiple reaction monitoring (MRM) in positive ion mode provides high selectivity and sensitivity for quantification. The precursor-to-product ion transitions for both analytes need to be optimized.

-

Internal Standard: The use of a stable isotope-labeled internal standard (e.g., doxylamine-d5) is recommended for accurate quantification.[10]

Conclusion and Future Directions

The mechanism of action of Doxylamine N-Oxide remains a critical unanswered question in the pharmacology of doxylamine. The existing evidence allows for the formulation of two compelling hypotheses: that it acts as a prodrug, being reduced back to the active parent compound, or that it possesses independent pharmacological activity. It is also possible that both mechanisms contribute to its overall in vivo effects.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate these hypotheses. Elucidating the precise role of Doxylamine N--Oxide will not only enhance our fundamental understanding of doxylamine's pharmacology but also has the potential to inform the development of new therapeutic agents with improved efficacy and safety profiles. Future research should prioritize in vivo studies to confirm the reduction of Doxylamine N-Oxide and comprehensive pharmacological profiling to characterize its intrinsic activity at relevant receptors.

References

- Sano, M., et al. (1990). Reduction of tertiary amine N-oxides by liver preparations: function of aldehyde oxidase as a major N-oxide reductase. Journal of Biochemistry, 107(5), 733-738.

-

Doxylamine. In: Wikipedia. Retrieved February 18, 2026, from [Link]

- Rose, J., & Castagnoli Jr, N. (1983). The metabolism of tertiary amines. Medicinal Research Reviews, 3(1), 73-88.

- Holder, C. L., et al. (1987). Metabolism of doxylamine succinate in Fischer 344 rats. Part II: Nonconjugated urinary and fecal metabolites. Journal of Analytical Toxicology, 11(3), 113-117.

- Hoyles, L., et al. (2021). Regulation of blood–brain barrier integrity by microbiome-associated methylamines and cognition by trimethylamine N-oxide. Microbiome, 9(1), 235.

- Kühne, H., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry.

- Gautam, A., et al. (2020). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Delivery, 27(1), 1147-1158.

- Li, H., et al. (2022). A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers. Journal of Pharmaceutical and Biomedical Analysis, 220, 114984.

- Challa, V. R., et al. (2025). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Journal of Applied Pharmaceutical Science, 15(04), 072-083.

-

Doxylamine H1-Antihistamine Immune Response Action Pathway. Small Molecule Pathway Database (SMPDB). Retrieved February 18, 2026, from [Link]

- Schönberg, L., et al. (2010). Automatic quantification of doxylamine and diphenhydramine in human plasma. Shimadzu News, 2, 18-21.

-

Doxylamine. Dr.Oracle. Retrieved February 18, 2026, from [Link]

- Patterson, L. H., et al. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 629-641.

-

Doxylamine H1-Antihistamine Immune Response Action Pathway. (2017). Small Molecule Pathway Database (SMPDB). Retrieved February 18, 2026, from [Link]

-

Doxylamine. In: PubChem. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

-

Doxylamine. In: StatPearls. National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

- Youdim, K. A., et al. (2018). Critical review In silico, in vitro and in vivo methods to analyse drug permeation across the blood–brain barrier. Journal of Pharmacy and Pharmacology, 70(1), 1-22.

- Liu, Y., et al. (2025). Trimethylamine N-oxide induced cognitive impairment through disruption of blood-brain barrier by inhibiting TGF-β pathway. Chemico-Biological Interactions, 424, 111862.

- Sano, M., et al. (1992). A unique tertiary amine N-oxide reduction system composed of quinone reductase and heme in rat liver preparations. Archives of Biochemistry and Biophysics, 295(1), 12-18.

-

What is the mechanism of Doxylamine Succinate? (2024). Patsnap Synapse. Retrieved February 18, 2026, from [Link]

- He, X., & Kozak, M. (2012). Simultaneous Quantitation of 19 Drugs in Human Plasma and Serum by LC-MS/MS.

- Demetriou, V. L., & Re, D. B. (2018). Trimethylamine N-oxide (TMAO) in human health. Journal of is-sues in biological engineering & medical sciences, 2(1).

- Campos-Bedolla, P., & Osorio-Rico, L. (2020). Transport of Amino Acids Across the Blood-Brain Barrier. Frontiers in Physiology, 11, 1172.

- Kumar, P., et al. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2016). Trimethylamine N-Oxide: The Good, the Bad and the Unknown. Marine Drugs, 14(11), 199.

-

Doxylamine N-Oxide. KM Pharma Solution Private Limited. Retrieved February 18, 2026, from [Link]

- Synthesis of Tertiary Amine N-Oxides-A Review.

- Product Class 3: Amine N-Oxides. Science of Synthesis.

- Functionalized Nanomaterials Capable of Crossing the Blood–Brain Barrier. ACS Nano.

-

Can Nanoparticles Cross the Blood-Brain Barrier? AZoNano. Retrieved February 18, 2026, from [Link]

-

Nitric oxide dioxygenase. In: Wikipedia. Retrieved February 18, 2026, from [Link]

Sources

- 1. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]

- 2. Doxylamine N-Oxide | 99430-77-0 | Benchchem [benchchem.com]

- 3. medical.researchfloor.org [medical.researchfloor.org]

- 4. The metabolism of tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reduction of tertiary amine N-oxides by liver preparations: function of aldehyde oxidase as a major N-oxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A unique tertiary amine N-oxide reduction system composed of quinone reductase and heme in rat liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SMPDB [smpdb.ca]

- 8. Regulation of blood–brain barrier integrity by microbiome-associated methylamines and cognition by trimethylamine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A simple and sensitive LC-MS/MS method for determination of doxylamine in human plasma and its application in a bioequivalence study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Relevance and Pharmaceutical Profiling of Doxylamine N-Oxide

[1][2]

Executive Summary

Doxylamine N-Oxide (CAS: 97143-65-2) represents a critical chemical entity in the lifecycle of Doxylamine Succinate, a first-generation H1-antagonist.[1] While primarily categorized as a Phase I oxidative metabolite and a degradation impurity , its relevance extends into clinical pharmacology through potential bioreductive recycling and regulatory compliance (MIST guidelines).[1]

For the pharmaceutical scientist, Doxylamine N-Oxide is not merely a waste product; it is a marker of oxidative stress in stability studies and a variable in the pharmacokinetic duration of the parent drug.[1] This guide dissects the molecular mechanism, synthesis, and analytical profiling of Doxylamine N-Oxide, providing a roadmap for its management in high-quality drug development.[1]

Chemical Identity and Structural Logic[2]

Doxylamine N-Oxide arises from the oxidation of the tertiary dimethylamine group on the doxylamine side chain.[1] Unlike N-demethylation (which leads to primary/secondary amines), N-oxidation creates a polar, zwitterionic species.[1]

| Property | Data | Relevance |

| IUPAC Name | N,N-dimethyl-2-[1-phenyl-1-(pyridin-2-yl)ethoxy]ethanamine oxide | Precise identification for regulatory filing.[1] |

| Molecular Formula | C₁₇H₂₂N₂O₂ | Oxygen addition (+16 Da) vs. Parent.[1] |

| Molecular Weight | 286.37 g/mol | Mass shift detectable in LC-MS (+16 m/z).[1] |

| Polarity | High (Zwitterionic character) | Elutes earlier than parent in Reverse Phase HPLC.[1] |

| Solubility | Water soluble | Higher aqueous solubility than Doxylamine free base.[1] |

The N-Oxide Redox Cycle (Therapeutic Implications)

While often considered inactive, tertiary amine N-oxides can function as bioreductive prodrugs .[1] In vivo, they exist in equilibrium:[1]

-

Oxidation (Hepatic): Mediated by Flavin-containing Monooxygenases (FMOs) or CYP450s.[1]

-

Reduction (Systemic/Gut): Reductases in the liver or gut microbiota can reduce the N-oxide back to the active parent amine (Doxylamine).[1]

Implication: If Doxylamine N-Oxide accumulates and is subsequently reduced, it may extend the apparent half-life and sedative duration of Doxylamine, contributing to the "next-day hangover" effect observed in clinical settings.[1]

Mechanism of Action & Metabolic Pathway[1][2][3][4]

The following diagram illustrates the dynamic interplay between Doxylamine and its N-Oxide, highlighting the reversible nature of the pathway which complicates pharmacokinetic modeling.

Caption: The metabolic shuttle between Doxylamine and its N-Oxide.[1] The dashed red line indicates the potential bioreductive pathway that regenerates the active parent drug.[1]

Experimental Protocols

Protocol A: Synthesis of Doxylamine N-Oxide Reference Standard

Objective: To generate high-purity (>95%) N-oxide for use as a quantitative reference standard in HPLC assays.[1]

Reagents:

-

m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)[1]

-

Dichloromethane (DCM)[1]

-

Sodium Bicarbonate (NaHCO₃)[1]

Workflow:

-

Free Basing: Dissolve Doxylamine Succinate in water, basify with 1M NaOH to pH 10, and extract with DCM to obtain Doxylamine free base.[1] Evaporate solvent.[1]

-

Oxidation: Dissolve Doxylamine free base (1 eq) in DCM at 0°C.

-

Addition: Dropwise add m-CPBA (1.1 eq) dissolved in DCM.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor via TLC (Mobile phase: MeOH/DCM).

-

Quenching: Wash reaction mixture with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct.

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate.

-

Crystallization: Recrystallize from Acetone/Ether to yield Doxylamine N-Oxide crystals.

Validation Check:

-

1H NMR: Look for the downfield shift of the N-methyl protons (approx 3.0-3.5 ppm) compared to the parent amine (approx 2.2 ppm) due to the electron-withdrawing oxygen.[1]

Protocol B: HPLC Separation for Impurity Profiling

Objective: To separate Doxylamine from its N-oxide and other degradation products in pharmaceutical formulations.[1]

System Parameters:

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).[1]

-

Mobile Phase A: Phosphate Buffer (pH 3.0) + 0.1% Triethylamine (TEA).[1]

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV at 262 nm.[1]

Expected Results:

Regulatory & Safety Implications (MIST)

Under FDA and ICH M3(R2) guidelines, metabolites identified in humans that are not present in animal test species at sufficient exposure require separate safety qualification.[1]

-

Safety Concern: N-oxides can occasionally be associated with idiosyncratic toxicity, though Doxylamine's long history suggests a manageable profile.[1]

-

Impurity Limits: As a degradation product in the drug product (shelf-life), Doxylamine N-oxide must be controlled.

-

Reporting Threshold: >0.1%

-

Identification Threshold: >0.2%

-

Qualification Threshold: >0.5% (or lower depending on daily dose).

-

-

Stability Indication: The presence of N-oxide in the final product indicates oxidative degradation.[1] This necessitates packaging with low oxygen permeability or the addition of antioxidants in liquid formulations.[1]

Conclusion

Doxylamine N-Oxide acts as a double-edged sword in pharmaceutical development. While it serves as a necessary metabolic clearance pathway, its chemical reversibility offers a potential reservoir for the active drug, influencing the pharmacodynamic profile.[1] For the drug developer, rigorous control of this compound as an impurity is non-negotiable, requiring validated synthesis and HPLC methodologies to ensure product safety and efficacy.[1]

References

Doxylamine N-Oxide discovery and historical context

Topic: Doxylamine N-Oxide: Mechanistic Genesis, Synthesis, and Regulatory Profiling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxylamine N-oxide represents a critical intersection between metabolic pharmacokinetics and pharmaceutical impurity profiling. As a primary metabolite of the first-generation antihistamine Doxylamine (succinate), its presence dictates specific control strategies under ICH Q3A/B guidelines. This guide dissects the N-oxide’s historical emergence, its unique FMO-mediated genesis, and provides a self-validating protocol for its synthesis and characterization, distinguishing the biologically relevant Aliphatic N-Oxide from the degradation-related Pyridinyl N-Oxide .

Historical Genesis & Context

The Antihistamine Golden Age (1948–1950s): Doxylamine was first reported by Sperber et al. (1948/1949), emerging during the "golden age" of H1-antagonist discovery. While the parent molecule (Doxylamine Succinate) became a staple in sleep aids and antiemetics (e.g., Bendectin), the metabolic fate of the drug remained opaque until advanced radio-labeling techniques arrived.

The Metabolic Pivot (1970s–1990s):

Early metabolism studies utilizing

Current Status: Today, Doxylamine N-oxide is a "Specified Impurity" in USP and EP monographs. Its control is mandatory not just as a metabolite, but as a potential oxidative degradant in finished dosage forms.

Mechanistic Pathways: FMO vs. CYP

The formation of Doxylamine N-oxide is mechanistically distinct from the N-demethylation pathways. While Cytochrome P450s (CYP2D6, CYP1A2) dominate carbon-oxidation (demethylation), the Flavin-Containing Monooxygenases (FMOs) —specifically FMO3 in the liver—are the primary architects of N-oxygenation for soft nucleophiles like the tertiary amine in Doxylamine.

The Mechanism:

-

FMO Activation: The FMO enzyme binds NADPH and Oxygen to form a stable C4a-hydroperoxyflavin intermediate before substrate binding.

-

Nucleophilic Attack: The lone pair of the tertiary nitrogen in Doxylamine performs a nucleophilic attack on the distal oxygen of the hydroperoxyflavin.

-

Oxygen Transfer: The oxygen is transferred to the amine, forming the N-oxide and releasing water and hydroxyflavin.

This distinction is critical: FMOs are generally non-inducible and less susceptible to drug-drug interactions compared to CYPs, making the N-oxide pathway a stable metabolic shunt.

Figure 1: Differential metabolic pathways of Doxylamine showing the FMO-mediated N-oxygenation vs. CYP-mediated demethylation.

Technical Deep Dive: Synthesis & Characterization

To validate analytical methods, researchers must synthesize high-purity Doxylamine N-oxide reference standards. The following protocol utilizes m-Chloroperbenzoic Acid (m-CPBA) , favored for its selectivity toward tertiary amines over the pyridine ring under controlled conditions.

Experimental Protocol: Selective N-Oxidation

Objective: Synthesize Doxylamine Aliphatic N-oxide (CAS 97143-65-2) while minimizing Pyridinyl N-oxide formation.

| Step | Action | Mechanistic Rationale |

| 1. Solubilization | Dissolve 1.0 eq Doxylamine Succinate in DCM. Add 1.1 eq NaOH (aq) to liberate the free base. Separate organic layer. | N-oxidation requires the free amine lone pair; the succinate salt is unreactive. |

| 2. Cooling | Cool the free base DCM solution to -5°C to 0°C . | Low temperature favors kinetic control, oxidizing the more nucleophilic aliphatic amine over the aromatic pyridine nitrogen. |

| 3. Oxidation | Add 1.05 eq m-CPBA (dissolved in DCM) dropwise over 30 mins. | Stoichiometric control prevents over-oxidation to the Di-N-oxide. |

| 4. Reaction | Stir at 0°C for 2 hours. Monitor via TLC/HPLC. | The aliphatic amine reacts rapidly; prolonged stirring at RT risks pyridine oxidation. |

| 5. Quenching | Wash with 10% Na₂SO₃ (aq) followed by sat. NaHCO₃. | Sulfite reduces excess m-CPBA; Bicarbonate removes m-chlorobenzoic acid byproduct. |